molecular formula C23H30N4O5S B11009355 (4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B11009355
M. Wt: 474.6 g/mol
InChI Key: JKDAEOFCMIENSQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that features a piperidine ring system. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with a suitable piperidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl){1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups and its potential multitargeted effects in the treatment of neurodegenerative diseases. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development .

Properties

Molecular Formula

C23H30N4O5S

Molecular Weight

474.6 g/mol

IUPAC Name

5-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C23H30N4O5S/c1-16-20(21(28)25-23(30)24-16)33(31,32)27-11-5-8-19(15-27)22(29)26-12-9-18(10-13-26)14-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-15H2,1H3,(H2,24,25,28,30)

InChI Key

JKDAEOFCMIENSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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